

# UBX-382: A Technical Guide to a Novel BTK-Targeting PROTAC Degradar

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## Compound of Interest

Compound Name: UBX-382

Cat. No.: B12377277

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## Abstract

**UBX-382** is a potent and orally bioavailable Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).<sup>[1][2]</sup> As a heterobifunctional molecule, it represents a promising therapeutic strategy for B-cell malignancies by targeting both wild-type and mutant forms of BTK, which are crucial for B-cell receptor (BCR) signaling and tumor cell survival.<sup>[1][3][4]</sup> Preclinical studies have demonstrated its superior efficacy in degrading BTK and inhibiting tumor growth compared to traditional BTK inhibitors, particularly in models with acquired resistance.<sup>[1][5]</sup> This document provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of **UBX-382**.

## Chemical Structure and Properties

**UBX-382** is a small molecule with the chemical formula C<sub>42</sub>H<sub>44</sub>N<sub>10</sub>O<sub>4</sub> and a molecular weight of 752.86 g/mol.<sup>[6][7]</sup> Its structure is designed to simultaneously bind to BTK and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of BTK.<sup>[1][8][9]</sup>

Property	Value	Source
CAS Number	2884554-45-2	[10]
Molecular Formula	C42H44N10O4	[11]
Molecular Weight	752.86	[2]
Solubility	DMSO: $\geq 100$ mg/mL (132.83 mM)	[2]

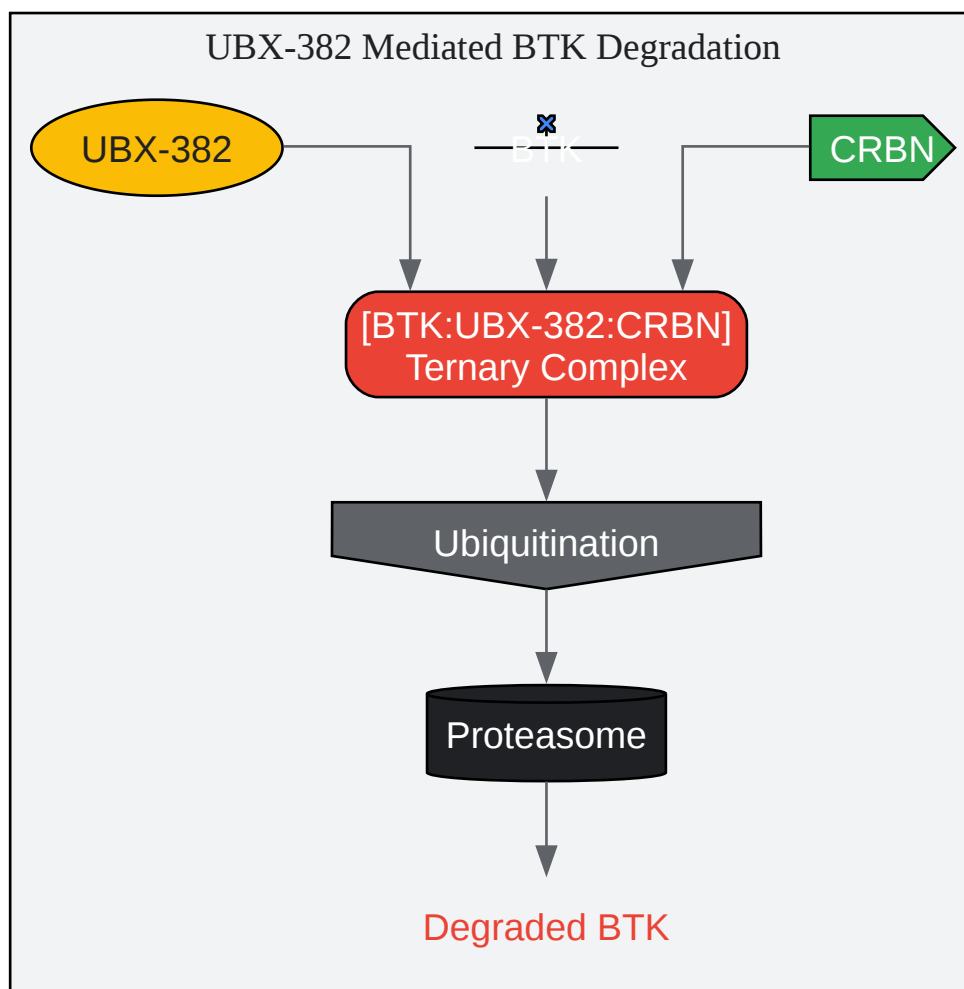
## Mechanism of Action

**UBX-382** functions as a BTK degrader by hijacking the ubiquitin-proteasome system (UPS).[8] [12] It is a heterobifunctional chemical compound that brings a target protein and an E3 ligase into close proximity.[9][12] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[9] This catalytic mechanism allows a single molecule of **UBX-382** to mediate the degradation of multiple BTK protein molecules.[9]

The key steps in the mechanism of action of **UBX-382** are:

- Binding to BTK and CRBN: **UBX-382** simultaneously binds to the BTK protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1][8]
- Formation of a Ternary Complex: This dual binding results in the formation of a [BTK:**UBX-382**:CRBN] ternary complex.[1][9]
- Ubiquitination of BTK: Within the ternary complex, CRBN facilitates the transfer of ubiquitin molecules to the BTK protein.[9]
- Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by the proteasome.[8][9]

By degrading BTK, **UBX-382** effectively inhibits the BCR signaling pathway, which is critical for the growth and survival of malignant B-cells.[1][4]



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Caption: Mechanism of **UBX-382**-mediated BTK degradation.

## Preclinical Efficacy

### In Vitro Studies

**UBX-382** has demonstrated potent degradation of both wild-type (WT) and mutant BTK in various B-cell lymphoma cell lines.[1][5] It has shown superior activity compared to BTK inhibitors like ibrutinib and ARQ-531.[1]

Table 1: In Vitro Degradation and Proliferation Inhibition

Cell Line	Assay Type	Metric	Value	Source
TMD-8	BTK Degradation	DC50	~4 nM[9], 4.56 nM[10]	[9][10]
TMD-8	Proliferation Inhibition	IC50	14 nM	[10]
WSU-DLCL2	Proliferation Inhibition	IC50	18 nM	[10]
U2932	Proliferation Inhibition	IC50	21 nM	[10]
OCI-Ly3	Proliferation Inhibition	IC50	199 nM	[10]

**UBX-382** is also effective against a range of BTK mutations that confer resistance to conventional inhibitors.[1][3] It has been shown to degrade 7 out of 8 known BTK mutants, including E41K, C481S/R/T/Y/F, and L528W.[1][3]

Table 2: Target Binding Affinity

Target	Compound	IC50	Source
BTK	UBX-382	6.31	[1]
BTK	ARQ-531	0.52	[1]
BTK	Ibrutinib	0.88	[1]
CRBN	UBX-382	5.51	[1]
CRBN	Thalidomide	7.61	[1]
CRBN	Pomalidomide	1.99	[1]

## In Vivo Studies

Oral administration of **UBX-382** has shown significant anti-tumor activity in murine xenograft models of B-cell lymphoma.[1][5]

Table 3: In Vivo Efficacy in Xenograft Models

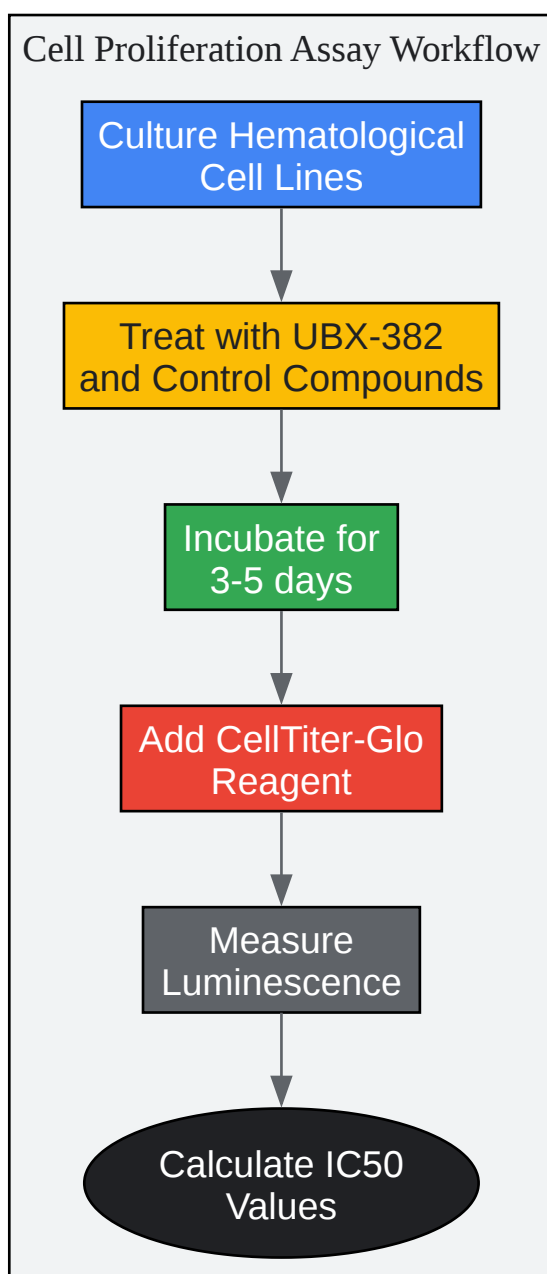
Model	Dosing	Outcome	Source
TMD-8 (WT BTK)	10 or 30 mg/kg, daily for 3 weeks	Complete tumor regression within an average of 15 days	<a href="#">[1]</a>
TMD-8 (WT BTK)	3 and 10 mg/kg, daily for <2 weeks	Complete tumor regression	<a href="#">[1]</a> <a href="#">[5]</a>
TMD-8 (C481S mutant BTK)	3, 10, 30 mg/kg, daily for 21 days	Dose-dependent tumor regression	<a href="#">[10]</a>

Importantly, no significant changes in body weight or other signs of clinical toxicity were observed during these experiments.[\[1\]](#)[\[10\]](#)

## Experimental Protocols

### Cell Proliferation Assay (Cell Titer-Glo)

The anti-proliferative effects of **UBX-382** were assessed using the Cell Titer-Glo Luminescent Cell Viability Assay.[\[1\]](#) Hematological cancer cell lines were treated with varying concentrations of **UBX-382**, BTK inhibitors (ibrutinib, ARQ-531), and CRBN binders (thalidomide, lenalidomide) for 3-5 days.[\[1\]](#)[\[10\]](#) Cell viability was measured to determine the half-maximal inhibitory concentration (IC50).[\[10\]](#)



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Caption: Workflow for the Cell Titer-Glo proliferation assay.

## BTK Degradation Assay (Quantitative Western Blotting)

To quantify the degradation of BTK, TMD-8 cells were treated with escalating concentrations of **UBX-382** for 24 hours.[1] The levels of BTK protein were then measured by quantitative

western blotting to determine the half-maximal degradation concentration (DC50).[1] Time-dependent degradation was also assessed by treating cells for various durations.[1]

## In Vivo Xenograft Model

Male CB17/severe combined immunodeficient mice were subcutaneously inoculated with TMD-8 cells (either wild-type or expressing the C481S BTK mutant).[10] Once tumors were established, mice were treated with **UBX-382** (3, 10, or 30 mg/kg) or control compounds via oral gavage once daily for 21 days.[10] Tumor volume and body weight were monitored throughout the study.[1][10]

## Future Outlook

The compelling preclinical data for **UBX-382**, demonstrating its potent and selective degradation of BTK, ability to overcome resistance, and significant in vivo anti-tumor efficacy, position it as a promising candidate for clinical development.[1][5] A Phase 1 clinical trial is being planned to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **UBX-382** in patients with relapsed and refractory B-cell malignancies.[5][12] The initial proposed dosing schedule is 5 mg once daily.[5][12] The successful clinical translation of **UBX-382** could offer a new and effective therapeutic option for patients with B-cell cancers, including those who have developed resistance to current therapies.[1][12]

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